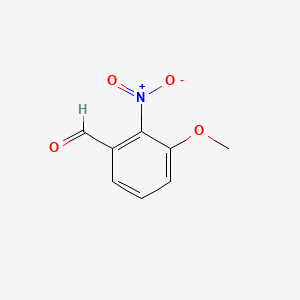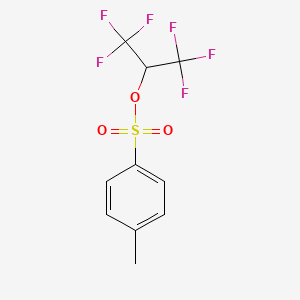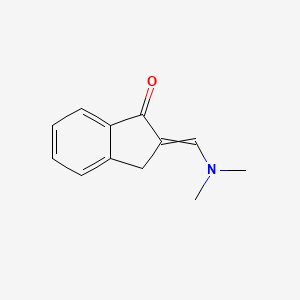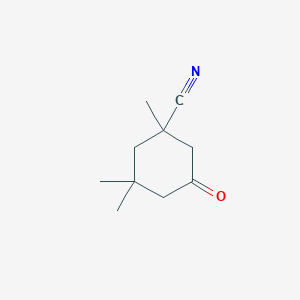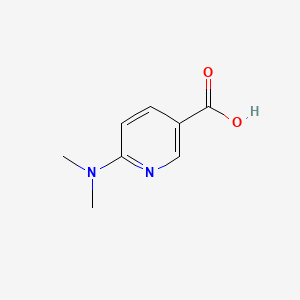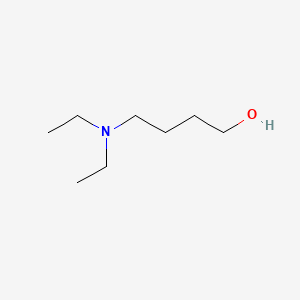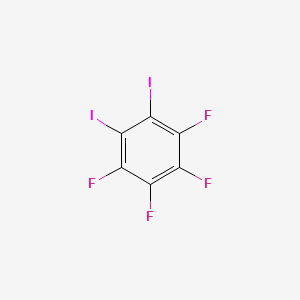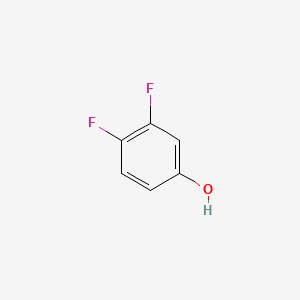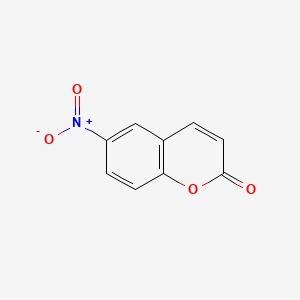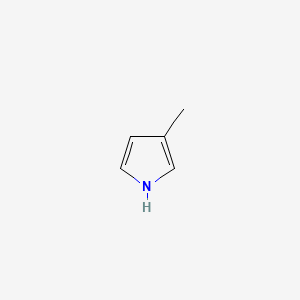
3-甲基-1H-吡咯
描述
3-Methyl-1H-pyrrole is a chemical compound with the molecular formula C5H7N . It is also known by other names such as Pyrrole, 3-methyl- and 3-Methylpyrrole .
Synthesis Analysis
The synthesis of pyrroles, including 3-Methyl-1H-pyrrole, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex to catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles . A more recent method involves the use of a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids to produce substituted 1H-pyrrole-3-carbonitriles .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The 3-methyl group is attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis
3-Methyl-1H-pyrrole has a molecular weight of 81.1158 . It has a boiling point of 147.5±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 .科学研究应用
Medicinal Applications
Pyrrole, the core structure of 3-Methyl-1H-pyrrole, is widely known as a biologically active scaffold possessing a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Drug Discovery
The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry . Its importance in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .
Material Science
3-Methyl-1H-pyrrole is used in the preparation of polymer semiconductor film . Pyrroles are utilized as a catalyst for polymerization process .
Gas Sensor
3-Methyl-1H-pyrrole is also used in the development of gas sensors .
Corrosion Inhibitor
Pyrroles serve as corrosion inhibitors, providing protection to metals and other materials from degradation due to environmental exposure .
Solvent for Resins and Terpenes
Pyrroles function as a solvent for resins and terpenes, aiding in the processing and application of these materials .
Luminescence Chemistry
Pyrroles play a role in luminescence chemistry, contributing to the development of materials that emit light in response to certain stimuli .
Catalyst in Metallurgical Processes
Pyrroles are functional in various metallurgical processes, aiding in the extraction and processing of metals .
作用机制
Target of Action
3-Methyl-1H-pyrrole, also known as 3-Methylpyrrole, is a research chemical
Biochemical Pathways
It’s worth noting that pyrrole derivatives have been found to inhibit the fibroblast growth factor receptor (fgfr) signaling pathway, which plays an essential role in various types of tumors
属性
IUPAC Name |
3-methyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5-2-3-6-4-5/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKWWZCCJDUWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89377-19-5 | |
| Record name | 1H-Pyrrole, 3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89377-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80210600 | |
| Record name | 1H-Pyrrole, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrrole | |
CAS RN |
616-43-3 | |
| Record name | 3-Methylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylpyrrole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Pyrrole, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methylpyrrole?
A1: 3-Methylpyrrole has the molecular formula C5H7N and a molecular weight of 81.12 g/mol.
Q2: Are there spectroscopic techniques useful for characterizing 3-methylpyrrole?
A2: Yes, researchers frequently use techniques like Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize 3-methylpyrrole and its derivatives [, , ].
Q3: How does the presence of the methyl group in the 3-position affect the reactivity of pyrrole?
A3: The methyl group in 3-methylpyrrole is an electron-donating substituent. This increases the electron density of the pyrrole ring, making it more reactive towards electrophilic aromatic substitution reactions compared to unsubstituted pyrrole [, , ].
Q4: What is the significance of the nitrogen atom in the pyrrole ring of 3-methylpyrrole?
A4: The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system. This lone pair participation is essential for the aromaticity of 3-methylpyrrole and influences its reactivity in various chemical reactions [, , ].
Q5: How does 3-methylpyrrole react with hydroxyl radicals (•OH) and hydroperoxyl radicals (•OOH)?
A5: Computational studies using density functional theory (DFT) reveal that 3-methylpyrrole favors addition reactions over abstraction reactions with both •OH and •OOH radicals. The addition of •OH to the 2-position of 3-methylpyrrole is particularly favored and may even proceed without a barrier [].
Q6: Can 3-methylpyrrole undergo polymerization reactions?
A6: Yes, 3-methylpyrrole can be polymerized to form poly(3-methylpyrrole) (P3MPy). This polymerization is often achieved electrochemically and yields a conductive polymer with various applications [, , ].
Q7: What is the role of dopant ions in the properties of poly(3-methylpyrrole)?
A7: Dopant ions, such as perchlorate (ClO4-) or sodium dodecyl sulfate (SDS), are incorporated into the polymer matrix during the synthesis of P3MPy. These dopants significantly influence the electrical conductivity, stability, and morphology of the resulting polymer films [, ].
Q8: Has 3-methylpyrrole been used in the synthesis of other heterocyclic compounds?
A8: Yes, researchers have used 3-methylpyrrole as a building block for synthesizing a range of complex heterocyclic systems. These include pyrrolo[1,2-c]quinazolines, pyrrolo[3,2-b]carbazoles, and pyrrolo[3,2-e][1,2,4]triazines, which often exhibit interesting biological activities [, , ].
Q9: Can 3-methylpyrrole be used as a starting material for natural product synthesis?
A9: Yes, 3-methylpyrrole derivatives are valuable intermediates in the synthesis of natural products. For instance, the anticancer drug brivanib can be synthesized starting from diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate [].
Q10: What are some examples of enzymes involved in the biosynthesis of natural products containing 3-methylpyrrole moieties?
A10: The biosynthesis of coumermycin A1, an antibiotic, involves an unusual amide synthetase called CouL. This enzyme catalyzes the formation of amide bonds between a central 3-methylpyrrole-2,4-dicarboxylic acid and two aminocoumarin units [].
Q11: How has computational chemistry been used to study 3-methylpyrrole and its derivatives?
A11: Computational methods like DFT have been instrumental in studying the reactivity of 3-methylpyrrole with radicals, predicting reaction mechanisms, and understanding the electronic properties of P3MPy [, ]. These methods allow researchers to gain insights into the molecular behavior of these systems.
Q12: Is poly(3-methylpyrrole) stable under various environmental conditions?
A12: The stability of P3MPy can vary depending on factors such as the incorporated dopant, pH, and exposure to air or moisture. Research suggests that P3MPy films doped with certain counterions, like mono-cationic sulfonates, exhibit enhanced stability [].
Q13: What are some strategies to enhance the stability of poly(3-methylpyrrole)-based materials?
A13: Incorporating bulky substituents onto the pyrrole ring, using specific dopant ions during polymerization, and forming composite materials with other polymers are some strategies employed to enhance the stability and performance of P3MPy in various applications [, , ].
Q14: Are there any known environmental concerns associated with 3-methylpyrrole or its derivatives?
A14: While specific information about the environmental impact of 3-methylpyrrole might be limited in the provided research, it is crucial to consider the potential environmental consequences of any chemical compound. Assessing the biodegradability, toxicity to aquatic life, and overall lifecycle analysis of 3-methylpyrrole and its derivatives is essential for responsible use and disposal [].
Q15: What are some potential applications of 3-methylpyrrole and its derivatives in different fields?
A15: Due to its versatile reactivity and the properties of its derivatives, 3-methylpyrrole finds applications in various fields:
- Materials Science: Conductive polymers like P3MPy have potential uses in sensors, batteries, and electronic devices [, , , ].
- Medicinal Chemistry: Pyrrole derivatives, including those derived from 3-methylpyrrole, often exhibit biological activity and are explored as potential pharmaceuticals [, ].
- Organic Synthesis: The unique reactivity of 3-methylpyrrole makes it a valuable building block for synthesizing complex molecules and new materials [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



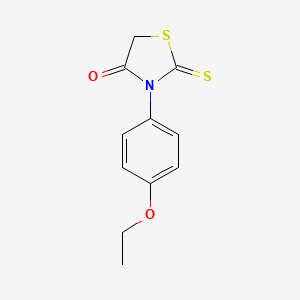
![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)
